Cas no 4720-09-6 (andromedotoxin)

Andromedotoxin, also known as grayanotoxin I, is a diterpenoid compound primarily found in plants of the Ericaceae family, such as Rhododendron species. It acts as a neurotoxin by binding to voltage-gated sodium channels in cell membranes, prolonging their activation. This mechanism has been studied for its effects on neuronal excitability and potential applications in neuropharmacological research. Andromedotoxin is characterized by its high specificity and potency, making it a valuable tool for investigating sodium channel function and related pathologies. Its well-defined structure and consistent bioactivity ensure reliability in experimental settings. Proper handling is essential due to its toxicological properties.
andromedotoxin structure
andromedotoxin structure
Product Name:andromedotoxin
CAS No:4720-09-6
MF:C22H36O7
MW:412.52
CID:930794
PubChem ID:231125
Update Time:2025-05-23

andromedotoxin Chemical and Physical Properties

Names and Identifiers

    • andromedotoxin
    • (3aR)-2c,4t,8t,11c,11ac-Pentahydroxy-12anti-acetoxy-1,1,4c,8-tetramethyl-(3arH,4acH)-tetradecahydro-7t,9at-methano-cyclopenta[b]heptalen
    • acetylandromedol
    • acetyllandromedol
    • acteylandromedol
    • asebotoxin
    • g-i
    • GRAYANOTOXIN 1
    • grayanotoxini
    • Grayanotoxin-I
    • rhodotoxin
    • rhodotoxine
    • 4720-09-6
    • C09103
    • AKOS027326735
    • Perhydro-2beta,4alpha,8alpha,11beta,11abeta-pentahydroxy-1,1,4,8-tetramethyl-7,9a-methano-9aalphaH-cyclopenta(b)heptalen-12beta-yl acetat
    • BRN 2065643
    • Grayanotoxane-3,5,6,10,14,16-hexol 14-acetate
    • CHEBI:5542
    • Perhydro-2beta,4alpha,8alpha,11beta,11abeta-pentahydroxy-1,1,4,8-tetramethyl-7,9a-methano-9aalphaH-cyclopenta(b)heptalen-12beta-yl acetate
    • Q27106802
    • ACon0_000384
    • GTX-I
    • NSC 26711
    • UNII-W4E6HC3T2B
    • W4E6HC3T2B
    • NSC-26711
    • 7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol-, dodecahydro-1,1,4,8-tetramethyl-, 12-acetate, (2S,3aS,4aR,7R,8R,9aS,11R,11aR,12R)-
    • Grayanotoxin I (Andromedotoxin)
    • NCGC00168796-02
    • SCHEMBL3229044
    • (3beta,6beta,14R)-Grayanotoxane-3,5,6,10,14,16-hexol, 14-acetate
    • NS00093891
    • Grayanotoxane-3,5,6,10,14,16-hexol, 14-acetate, (3beta,6beta,14R)-
    • GRAYANOTOXIN I [MI]
    • CHEMBL3085397
    • Grayanotoxane-3,5,6,10,14,16-hexol, 14-acetate, (3.beta.,6.beta.,14R)-
    • GRAYANOTOXIN I
    • 7,9A-METHANO-9AH-CYCLOPENTA(B)HEPTALENE-2,4,8,11,11A,12(1H)- HEXOL-, DODECAHYDRO-1,1,4,8-TETRAMETHYL-, 12-ACETATE, (2S,3AS,4AR,7R,8R,9AS,11R,11AR,12R)-
    • 7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-acetate (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)-
    • NCGC00168796-01
    • ACon1_000099
    • (14R)-3beta,5,6beta,10,16-pentahydroxygrayanotoxan-14-yl acetate
    • MEGxp0_001761
    • HSDB 3463
    • Grayanotoxane-3,6,10,14,16-hexol, 14-acetate, (3.beta.,6.beta.,14R)-
    • (3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl) acetate
    • NXCYBYJXCJWMRY-UHFFFAOYSA-N
    • 3,5,6,10,16-Pentahydroxygrayanotoxan-14-yl acetate #
    • 7,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-acetate (2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)-
    • WLN: L E5 B765 A 1B P BXTJ AOV1 DQ EQ F1 F1 GQ JQ J1 OQ O1
    • 7,9a-Methano-9aH-cyclopenta(b)-heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-acetate (2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)-
    • NSC26711
    • Andromedol, acetate
    • NS00123919
    • 7,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-acetate, (2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)-
    • CHEMBL1971906
    • NCI60_002155
    • Grayanotoxin I; Andromedotoxin
    • Inchi: InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3
    • InChI Key: NXCYBYJXCJWMRY-UHFFFAOYSA-N
    • SMILES: CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O

Computed Properties

  • Exact Mass: 412.24610348g/mol
  • Monoisotopic Mass: 412.24610348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 724
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.1142 (rough estimate)
  • Melting Point: 258-260 to 267-270°
  • Boiling Point: 451.94°C (rough estimate)
  • Refractive Index: 1.5300 (estimate)
  • Specific Rotation: D25 -8.8° (c = 2.3 in ethanol)

andromedotoxin Security Information

  • Hazardous Material transportation number:UN 3172
  • HazardClass:6.1(a)
  • PackingGroup:I
  • Toxicity:LD50 i.p. in mice: 1.31 mg/kg (Hikino, 1976)
  • Hazard Level:6.1(a)

andromedotoxin Pricemore >>

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Additional information on andromedotoxin

Andromedotoxin: A Comprehensive Overview

Andromedotoxin, also known by its CAS No. 4720-09-6, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, primarily found in the seeds of the species *Sinapis alba* (white mustard), belongs to the class of glucosinolates, which are sulfur-containing organic compounds with diverse biological activities. The andromedotoxin molecule is characterized by its complex structure, which includes a thioglucose moiety, a sulfonated oxime group, and an aliphatic side chain.

Recent studies have highlighted the andromedotoxin's role in plant defense mechanisms. It has been demonstrated that this compound plays a crucial role in protecting plants from herbivorous insects and pathogens. The andromedotoxin's ability to inhibit key enzymes involved in insect digestion has made it a subject of interest for researchers exploring sustainable pest control methods. Moreover, its sulfonated oxime group contributes to its potent bioactivity, making it a promising candidate for various pharmacological applications.

The CAS No. 4720-09-6 refers specifically to the pure form of andromedotoxin, which is often isolated through advanced chromatographic techniques. This compound has been extensively studied for its anti-inflammatory and antioxidant properties. Recent findings suggest that andromedotoxin may have potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In terms of structural analysis, the andromedotoxin molecule exhibits a unique arrangement of functional groups that contribute to its bioactivity. The thioglucose moiety is responsible for its stability in plant tissues, while the sulfonated oxime group imparts its enzymatic inhibitory properties. Researchers have also explored the possibility of synthesizing analogs of andromedotoxin to enhance its bioavailability and efficacy for therapeutic use.

One of the most intriguing aspects of andromedotoxin is its interaction with cellular signaling pathways. Studies have shown that it can modulate the activity of key signaling molecules such as nitric oxide (NO) and reactive oxygen species (ROS), which are critical in various physiological processes. This modulation has implications for both plant physiology and human health, as it suggests potential applications in managing oxidative stress-related conditions.

The discovery of andromedotoxin's role in plant-insect interactions has opened new avenues for ecological research. By understanding how this compound contributes to plant defense, scientists can develop more effective strategies for crop protection without relying on synthetic pesticides. This aligns with the growing trend toward sustainable agriculture and eco-friendly pest management practices.

Furthermore, recent advancements in analytical techniques have enabled researchers to study the biosynthesis of andromedotoxin at a molecular level. This has provided insights into the genetic and biochemical pathways responsible for its production in plants. Such knowledge is invaluable for biotechnological applications, such as engineering plants with enhanced resistance to pests and diseases.

In conclusion, andromedotoxin (CAS No. 4720-09-6) is a multifaceted compound with significant implications for both basic and applied sciences. Its unique chemical structure, coupled with its diverse biological activities, makes it a valuable subject for further research. As ongoing studies continue to unravel its potential applications, andromedotoxin holds promise as a natural solution for addressing challenges in agriculture, medicine, and environmental science.

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